molecular formula C26H21ClN4O3 B4621231 6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4621231
M. Wt: 472.9 g/mol
InChI Key: XURFLGDWWKVLDR-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C26H21ClN4O3 and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.1302182 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related quinoline derivatives emphasizes the development of efficient synthesis methods and the exploration of their structural characteristics. For example, Dorow et al. (2006) detailed an efficient synthesis route for a pyrrolquinolone, focusing on solubility and pilot production capabilities (Dorow et al., 2006). Another study by Shishkina et al. (2018) highlighted polymorphic modifications of a quinolinecarboxamide derivative, revealing different crystal packing arrangements and the potential for new hypertension remedies (Shishkina et al., 2018).

Chemical Transformations and Biological Applications

Significant research has been conducted on the chemical transformations of quinoline derivatives and their biological implications. Bonacorso et al. (2018) synthesized new quinoline derivatives via Buchwald–Hartwig amination, which showed strong interactions with ct-DNA, suggesting potential applications in biomolecular binding studies (Bonacorso et al., 2018). Kravchenko et al. (2006) described the synthesis and chemical transformations of a quinolinetricarboxylic acid derivative, focusing on its pharmacological activity potential (Kravchenko et al., 2006).

Antimicrobial and Antitubercular Evaluation

Research on quinoline derivatives also includes their evaluation as antimicrobial and antitubercular agents. For instance, Kantevari et al. (2011) developed novel aryl and heteroaryl tethered pyridines and quinolines, showcasing promising antitubercular activity (Kantevari et al., 2011). Arsanious et al. (2019) investigated the antimicrobial properties of new quinolinylphosphonates, identifying compounds with significant activity against Gram-positive bacteria and Candida albicans (Arsanious et al., 2019).

Properties

IUPAC Name

6-chloro-N-[4-(morpholine-4-carbonyl)phenyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c27-19-5-8-23-21(14-19)22(15-24(30-23)18-2-1-9-28-16-18)25(32)29-20-6-3-17(4-7-20)26(33)31-10-12-34-13-11-31/h1-9,14-16H,10-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFLGDWWKVLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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